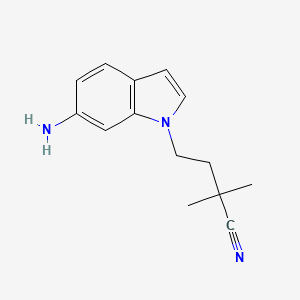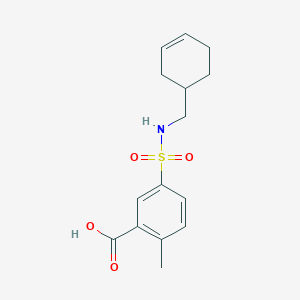
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide, also known as CDMMA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a type of amide compound that has a chloro group and two methyl groups attached to a phenyl ring. CDMMA has been shown to have potential applications in medicine and other fields, making it an important topic for scientific research.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and other biological processes. It has been shown to have activity against a wide range of cancer cell lines, suggesting that it may have a broad spectrum of activity against different types of cancer.
Biochemical and Physiological Effects:
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of other compounds. It is also relatively easy to synthesize, making it a cost-effective starting material for research. However, 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide can be toxic in high doses, and care must be taken when handling it in the lab.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide, including the development of new drugs and other biologically active compounds. It may also be possible to modify the structure of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide to improve its activity against specific types of cancer or other diseases. Further research is needed to fully understand the mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide and its potential applications in medicine and other fields.
Synthesemethoden
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with methyl acetate in the presence of a chlorinating agent such as thionyl chloride. Another method involves the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. Both methods have been shown to be effective in producing high yields of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis, as well as in the development of new drugs and other biologically active compounds. 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide has been shown to have potential applications in the treatment of cancer, as well as in the development of new antibiotics and antiviral agents.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-4-5-10(9(2)6-8)13(3)11(14)7-12/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYNRLZNIPIVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)


![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)
![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)

![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)

![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)
